4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Catalog No.
S6635423
CAS No.
1354926-78-5
M.F
C18H15Cl2N3O2
M. Wt
376.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyri...

CAS Number

1354926-78-5

Product Name

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O2/c1-24-11-4-6-17(25-2)12(8-11)16-9-15(22-18(21)23-16)10-3-5-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23)

InChI Key

JYHZBGJAMNQMJN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as Erlotinib or Tarceva, is a small molecule that belongs to the class of epidermal growth factor receptor (EGFR) inhibitors. EGFR is a protein found on the surface of some cells that plays a critical role in cell growth and proliferation. Erlotinib works by blocking the activity of EGFR, thereby inhibiting the uncontrolled growth of cancer cells.

Mechanism of Action

Erlotinib acts as a competitive inhibitor of the ATP binding pocket of the EGFR tyrosine kinase domain []. By binding to this pocket, Erlotinib prevents the transfer of a phosphate group from ATP to EGFR, which is a crucial step for EGFR activation. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival [].

Scientific Research Applications

Erlotinib has been extensively studied in scientific research for its potential in treating various types of cancers. Here are some specific applications:

  • Non-small cell lung cancer (NSCLC): Erlotinib is a first-line treatment option for patients with advanced NSCLC harboring activating mutations in the EGFR gene []. These mutations lead to EGFR hyperactivity, and Erlotinib's ability to target this specific mutation makes it an effective therapy.
  • Pancreatic cancer: Research suggests that Erlotinib may benefit patients with pancreatic cancer, particularly those with EGFR mutations []. However, its use in pancreatic cancer treatment is still under investigation.
  • Other cancers: Scientific studies are ongoing to evaluate the efficacy of Erlotinib in other types of cancers with EGFR overexpression, such as head and neck cancers and colorectal cancers [, ].

4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing nitrogen atoms. This specific compound exhibits a complex structure with multiple functional groups, including dichlorophenyl and dimethoxyphenyl substituents, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is primarily associated with its ability to undergo nucleophilic substitution reactions. The presence of the amine group allows for further derivatization, which can be exploited in synthetic pathways to create analogs with varied biological properties. Additionally, the compound can interact with various enzymes and receptors, leading to inhibition or modulation of biochemical pathways.

This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. It has shown promise in modulating the activity of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism and insulin regulation. Inhibition of DPP4 can lead to increased levels of incretin hormones, enhancing insulin secretion and lowering blood glucose levels. Furthermore, similar compounds have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

The synthesis of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2,5-dimethoxybenzaldehyde and 3,4-dichlorobenzonitrile.
  • Formation of Pyrimidine Ring: The reaction proceeds through nucleophilic substitution where the nitrile group is converted into an amine group under basic conditions.
  • Optimization: Reaction conditions such as temperature and pressure can be optimized for higher yields. Palladium-catalyzed cross-coupling reactions are commonly employed for industrial-scale synthesis .

The primary applications of 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine include:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for developing treatments for diabetes and other metabolic disorders.
  • Research Tool: In biochemical studies, this compound can serve as a tool to investigate the role of DPP4 in various physiological processes.
  • Material Science: The compound may also find applications in the development of advanced materials due to its unique structural properties .

Interaction studies have highlighted the compound's ability to bind specifically to DPP4. This interaction is crucial for understanding its mechanism of action and therapeutic potential. Studies indicate that the binding affinity and inhibitory effects can vary based on structural modifications within the pyrimidine framework .

Several compounds share structural similarities with 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. Here are some notable examples:

Compound NameStructureUnique Features
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amineStructureContains an aminomethyl group; explored for similar biological activities
6-(2-Chlorophenyl)-pyrimidin-4-amine-Simpler structure; less potent DPP4 inhibition
5-(Aminomethyl)-6-(3-chlorophenyl)-pyrimidin-4-amine-Different halogen substitution; varying biological effects

These compounds exhibit varying degrees of biological activity and specificity towards DPP4 inhibition. The unique combination of dichlorophenyl and dimethoxyphenyl substituents in 4-(3,4-Dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine may enhance its potency compared to simpler analogs .

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.0541321 g/mol

Monoisotopic Mass

375.0541321 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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